
(+)-Fluprostenol methyl amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. Fluprostenol is the optically active enantiomer of fluprostenol and would be expected to have twice the potency as the racemic mixture. Fluprostenol methyl amide is a methyl amide analog of fluprostenol. There are no published reports on the biological activity of fluprostenol methyl amide.
Applications De Recherche Scientifique
Synthesis and Evaluation
(+)-Fluprostenol methyl amide and related compounds have been explored for their potential in various medical applications. For example, the synthesis and evaluation of amide derivatives of valproic acid for anticonvulsant activity highlight the importance of amide modifications in enhancing the efficacy of drugs (Kaufmann et al., 2009).
The exploration of amide-modified compounds for their specific applications in pharmaceuticals is a significant area of research. The synthesis and pharmacodynamic profiling of novel prodrugs of flurbiprofen, an amide conjugate, demonstrate this application (Gairola et al., 2005).
Catalysis and Chemical Transformations
(+)-Fluprostenol methyl amide and its derivatives are important in catalysis and chemical transformations. Research into straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates, and ureas exemplifies the significance of these compounds in modifying the properties of amides (Scattolin et al., 2019).
The use of amide bases in catalytic systems, such as the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls, highlights the role of amide derivatives in advancing chemical synthesis techniques (Shigeno et al., 2019).
Bioactivity and Molecular Interactions
The modification of existing drugs with amide groups, as in the case of anti-influenza drugs, is a crucial application area. Novel amides modified with rupestonic acid derivatives for anti-influenza activity showcase the importance of amide modifications in enhancing bioactivity (Li et al., 2019).
The investigation of amide-substituted derivatives for their interactions with DNA, as seen in the synthesis and characterization of dexibuprofen derivatives, indicates the relevance of these compounds in molecular biology and pharmacology (Arshad et al., 2017).
Therapeutic Applications
Amides and their derivatives play a significant role in developing new therapeutic agents, as demonstrated by the synthesis of potent anticonvulsant urea derivatives of valproic acid (Shimshoni et al., 2007).
The development of targeted prodrug approaches, like optimizing flurbiprofen delivery to the colon, showcases the use of amides in improving drug efficacy and minimizing side effects (Philip et al., 2008).
Propriétés
Nom du produit |
(+)-Fluprostenol methyl amide |
|---|---|
Formule moléculaire |
C24H32F3NO5 |
Poids moléculaire |
471.5 |
InChI |
InChI=1S/C24H32F3NO5/c1-28-23(32)10-5-3-2-4-9-19-20(22(31)14-21(19)30)12-11-17(29)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,29-31H,3,5,9-10,14-15H2,1H3,(H,28,32)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
Clé InChI |
YXFDHJVQVJMAKW-OWEKAKITSA-N |
SMILES |
CNC(CCC/C=CC[C@@H]1[C@@H](/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@H](O)C[C@@H]1O)=O |
Synonymes |
N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



